molecular formula C8H4BrN3O3 B13312126 5-(3-Bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(3-Bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13312126
M. Wt: 270.04 g/mol
InChI Key: GRGXQJNRKUDXRC-UHFFFAOYSA-N
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Description

5-(3-Bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1935513-07-7) is a high-purity chemical compound offered for research and development purposes. This molecule, with a molecular formula of C8H4BrN3O3 and a molecular weight of 270.04 g/mol, is a versatile heterocyclic building block . It features a 1,2,4-oxadiazole ring substituted with a carboxylic acid group and a 3-bromopyridin-4-yl moiety. The bromine atom on the pyridine ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to create more complex structures. Simultaneously, the carboxylic acid group can be readily functionalized into amides or esters, or used to create covalent linkages with other molecular fragments. This bifunctional reactivity makes it a valuable intermediate in medicinal chemistry and drug discovery, particularly for constructing novel compounds targeting a range of biological processes. The compound is for Research Use Only and is not intended for diagnostic or therapeutic use. Specifications: • CAS Number: 1935513-07-7 • Molecular Formula: C8H4BrN3O3 • Molecular Weight: 270.04 g/mol • SMILES: O=C(C1=NOC(C2=C(Br)C=NC=C2)=N1)O

Properties

Molecular Formula

C8H4BrN3O3

Molecular Weight

270.04 g/mol

IUPAC Name

5-(3-bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H4BrN3O3/c9-5-3-10-2-1-4(5)7-11-6(8(13)14)12-15-7/h1-3H,(H,13,14)

InChI Key

GRGXQJNRKUDXRC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C2=NC(=NO2)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the formation of the oxadiazole ring followed by the introduction of the bromopyridine moiety. One common method includes the cyclization of a suitable precursor such as a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The bromopyridine ring can be introduced through a nucleophilic substitution reaction using a brominated pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine atom at the 3-position of the pyridine ring undergoes SNAr reactions under mild conditions due to the electron-deficient nature of the pyridine moiety. Common nucleophiles include amines, alkoxides, and thiols.

Example reaction :

5 3 Bromopyridin 4 yl 1 2 4 oxadiazole 3 carboxylic acid+R NH2EtOH 60 C5 3 Aminopyridin 4 yl 1 2 4 oxadiazole 3 carboxylic acid+HBr\text{5 3 Bromopyridin 4 yl 1 2 4 oxadiazole 3 carboxylic acid}+\text{R NH}_2\xrightarrow{\text{EtOH 60 C}}\text{5 3 Aminopyridin 4 yl 1 2 4 oxadiazole 3 carboxylic acid}+\text{HBr}

  • Yield : ~75–85% (typical for aryl bromides in SNAr).

Suzuki-Miyaura Cross-Coupling

The bromopyridinyl group participates in palladium-catalyzed cross-coupling with boronic acids to form biaryl derivatives. This reaction is pivotal for introducing aryl/heteroaryl groups.

Reaction conditions :

ComponentDetails
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (2 equiv)
SolventDMF/H₂O (4:1)
Temperature80°C, 12–24 hrs

Example product :
5-(3-(4-Methoxyphenyl)pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid .

Carboxylic Acid Functionalization

The carboxylic acid group undergoes standard derivatization reactions:

Esterification

Reaction with alcohols (R-OH) in acidic or coupling-agent-mediated conditions:

Acid+R OHH SO or DCC DMAPEster+H O\text{Acid}+\text{R OH}\xrightarrow{\text{H SO or DCC DMAP}}\text{Ester}+\text{H O}

  • Typical yields : 70–90%.

Amide Formation

Coupling with amines via EDC/HOBt or DIC/oxyma systems:

Acid+R NH EDC HOBt DCMAmide+H O\text{Acid}+\text{R NH }\xrightarrow{\text{EDC HOBt DCM}}\text{Amide}+\text{H O}

  • Applications : Used to generate bioactive analogs targeting enzymes (e.g., polyketide synthase inhibitors) .

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring exhibits stability under acidic/basic conditions but can undergo ring-opening reactions with strong nucleophiles (e.g., hydrazines):

Reaction pathway :

Oxadiazole+NH NH Amidrazone intermediateTriazole derivatives\text{Oxadiazole}+\text{NH NH }\rightarrow \text{Amidrazone intermediate}\rightarrow \text{Triazole derivatives}

  • Key utility : Synthesis of fused heterocycles for antimicrobial agents .

Halogen Exchange Reactions

The bromine atom can be replaced via Finkelstein reaction or Ullmann-type coupling to introduce iodine or chlorine:

BrCuI NaI DMFI(Yield 60 70 )\text{Br}\xrightarrow{\text{CuI NaI DMF}}\text{I}\quad (\text{Yield 60 70 })

  • Significance : Facilitates radioisotope labeling (e.g., ¹²⁵I for imaging) .

Photocatalytic C–H Functionalization

Recent advances enable C–H activation at the pyridine ring using Ir or Ru photocatalysts:
Example : Direct arylation at the 5-position of pyridine under blue LED light .

Reaction Data Table

Reaction TypeConditionsProducts/ApplicationsYield (%)Sources
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl derivatives65–80
EsterificationH₂SO₄, MeOH, refluxMethyl ester85
SNAr with amineEtOH, 60°CAminopyridine analog75
Oxadiazole ring-openingNH₂NH₂, EtOHTriazole derivatives70

Mechanistic Insights

  • SNAr : Bromine departure is facilitated by resonance stabilization of the negative charge on pyridine.

  • Suzuki coupling : Transmetallation and reductive elimination steps dominate; electron-deficient pyridines accelerate oxidative addition .

This compound’s versatility in cross-coupling, functional group interconversion, and heterocycle modification makes it invaluable in medicinal chemistry and materials science.

Mechanism of Action

The mechanism of action of 5-(3-Bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-(3-Bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid with analogous compounds, emphasizing structural variations, physicochemical properties, and biological relevance:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features/Applications References
5-(3-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid C₉H₅BrN₂O₃ 3-Bromophenyl 269.05 Similar molecular weight but lacks pyridine nitrogen; used in kinase inhibition studies.
3-(5-Bromopyridin-3-yl)-1,2-oxazole-5-carboxylic acid C₉H₅BrN₂O₃ 5-Bromopyridin-3-yl, 1,2-oxazole 269.05 Oxazole vs. oxadiazole core; altered electronic properties may affect binding specificity.
5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid C₁₀H₉N₂O₄ 4-Methoxyphenyl 221.19 Methoxy group enhances electron density; lower halogen-related toxicity.
5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid C₈H₅FN₂O₃ 3-Fluoropyridin-4-yl 220.14 Fluorine substitution improves metabolic stability; used in PET imaging probes.
5-[(Benzyloxy)methyl]-1,2,4-oxadiazole-3-carboxylic acid C₁₁H₁₀N₂O₄ Benzyloxymethyl 250.21 Bulky substituent reduces solubility but increases lipophilicity for CNS-targeting drugs.

Key Observations:

Halogen vs. Electron-Donating Groups :

  • Bromine (Br) in the target compound and its phenyl analog (C₉H₅BrN₂O₃) provides steric bulk and enhances electrophilic reactivity, which is critical for covalent binding in enzyme inhibition .
  • Methoxy (OCH₃) or fluorine (F) substituents improve solubility and metabolic stability but may reduce halogen-dependent interactions .

Biological Activity :

  • Substituted oxadiazoles with halogenated pyridines (e.g., 3-bromopyridin-4-yl) show promise in targeting DNA gyrase and topoisomerases, as seen in related scaffolds (IC₅₀: ~1 µM for E. coli enzymes) .
  • Fluorinated derivatives (e.g., 3-fluoropyridin-4-yl) are prioritized for imaging due to fluorine’s isotopic properties .

Biological Activity

5-(3-Bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

  • Molecular Formula : C10H8BrN3O3
  • Molecular Weight : 298.096 g/mol
  • CAS Number : 850375-34-7
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of 1,2,4-oxadiazoles have shown promising results against various cancer cell lines:

Compound Cell Line GI50 (µM) Mechanism of Action
This compoundMCF-7 (Breast Cancer)10.38Induces apoptosis via p53 activation
5a-bCEM-13 (Leukemia)<0.5Cytotoxic activity leading to cell death

The compound has been noted to induce apoptosis in MCF-7 and other cancer cell lines through mechanisms involving the activation of p53 and caspase pathways .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been extensively studied. The compound exhibits significant antibacterial activity against various pathogens:

Pathogen Inhibition Zone (mm) Reference Compound
Staphylococcus aureus18Ampicillin
Escherichia coli15Ciprofloxacin

Studies indicate that the mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has shown potential anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes:

Cytokine/Enzyme Inhibition (%) at 50 µM
TNF-alpha70%
COX-265%

These findings suggest that the compound could be beneficial in treating inflammatory diseases .

Case Studies

  • Case Study on Cancer Treatment :
    A study evaluated the efficacy of a series of oxadiazole derivatives including our compound against human leukemia cells. The results indicated that compounds similar to this compound demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy :
    In a clinical trial assessing new antimicrobial agents, this compound was tested against resistant strains of bacteria. The results showed comparable efficacy to traditional antibiotics, suggesting its potential as a novel treatment option .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(3-Bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via hydrolysis of its ester precursor. A common procedure involves reacting the ester (e.g., ethyl 5-(3-bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate) with 2M aqueous KOH (10 equiv) in ethanol or methanol at 80°C for 2 hours. After removing the solvent in vacuo, the residue is acidified to pH 2 with HCl to precipitate the carboxylic acid. Recrystallization in ethanol yields high-purity product .
  • Key Considerations : Monitor reaction completion via TLC or LC-MS. Adjust recrystallization solvents (e.g., ethanol/water mixtures) to optimize crystal formation and purity.

Q. How is structural characterization performed for this compound, and what spectroscopic techniques are essential?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the oxadiazole and bromopyridine moieties. For example, the carboxylic proton is absent in D2_2O-exchanged spectra, while aromatic protons appear between δ 7.5–9.0 ppm .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+^+ expected at ~283.0 Da) .
  • Elemental Analysis : Ensures stoichiometric agreement with C9_9H5_5BrN3_3O3_3.

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